molecular formula C10H15N B1580524 2-Pentylpyridine CAS No. 2294-76-0

2-Pentylpyridine

Cat. No.: B1580524
CAS No.: 2294-76-0
M. Wt: 149.23 g/mol
InChI Key: HSDXVAOHEOSTFZ-UHFFFAOYSA-N
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Description

2-Pentylpyridine, also known as 2-n-Amylpyridine or 2-Amylpyridine, is an organic compound with the molecular formula C10H15N. It is a derivative of pyridine, characterized by the presence of a pentyl group attached to the second carbon of the pyridine ring. This compound is known for its distinct odor and is often associated with the Maillard reaction, which is responsible for the browning and aroma of roasted foods .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentylpyridine can be synthesized through various methods. One common approach involves the reaction of pyridine with pentyl halides under basic conditions. Another method includes the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of pyridine derivatives. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its applications .

Chemical Reactions Analysis

Types of Reactions: 2-Pentylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Pentylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pentylpyridine is primarily associated with its role in the Maillard reaction. This reaction involves the interaction between carbonyl groups of open-chain sugars and amine groups of amino acids, leading to the formation of N-aldosylamines. These intermediates undergo further reactions to produce various heterocyclic compounds, including this compound .

Comparison with Similar Compounds

Comparison: 2-Pentylpyridine is unique due to its specific odor and its formation during the Maillard reaction, which is not as prominent in similar compounds like 2-Hexylthiophene and 2-Phenylpyridine. Additionally, its applications in the flavor and fragrance industry set it apart from other pyridine derivatives .

Properties

IUPAC Name

2-pentylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-3-4-7-10-8-5-6-9-11-10/h5-6,8-9H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDXVAOHEOSTFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062308
Record name 2-Pentylpyridine
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid;
Record name 2-Pentylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

102.00 to 107.00 °C. @ 760.00 mm Hg
Record name 2-Pentylpyridine
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Solubility

Insoluble in water, Soluble (in ethanol)
Record name 2-Pentylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.895-0.901
Record name 2-Pentylpyridine
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

2294-76-0
Record name 2-Pentylpyridine
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Record name 2-Pentylpyridine
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Record name 2-PENTYLPYRIDINE
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Record name Pyridine, 2-pentyl-
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Record name 2-pentylpyridine
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Record name 2-PENTYLPYRIDINE
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Record name 2-Pentylpyridine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary source of 2-pentylpyridine formation in food systems?

A1: this compound is primarily formed through the Maillard reaction, specifically from the interaction of amino acids and lipid oxidation products. Studies have shown that 2,4-decadienal, a product of lipid oxidation, reacts with various amino acids, especially asparagine and glutamine, to generate this compound [, , , , , ]. This reaction is significantly enhanced in oil mediums [].

Q2: How does the presence of sucrose impact the formation of this compound in a heated glycine and soybean oil mixture?

A2: Interestingly, the addition of sucrose inhibits this compound formation in a heated glycine and soybean oil mixture. While sucrose degradation products like furfurals are formed, pyridines are absent. Research suggests that 2,4-decadienal is crucial for this compound generation, and other chemicals tested, including sucrose degradation products, decreased pyridine formation [].

Q3: Are there structural isomers of this compound formed during these reactions, and if so, under what conditions?

A3: Yes, 3-pentylpyridine is another isomer identified, though in lower quantities than this compound. Both isomers have been found in reactions involving 2,4-decadienal and amino acids, especially asparagine and glutamine [, ]. Notably, while oil mediums favor overall alkylpyridine formation, some isomers like 3-pentylpyridine are primarily observed in aqueous systems [].

Q4: Can phenylalanine, an aromatic amino acid, be converted to other compounds in the presence of 2,4-decadienal?

A4: Yes, research indicates that 2,4-decadienal can convert phenylalanine to styrene. This reaction is favored in dry, anaerobic conditions at a pH of approximately 6 []. The proposed mechanisms involve either an electronic rearrangement of the phenylalanine-decadienal imine or a Michael addition followed by beta-elimination, both leading to styrene, this compound, carbon dioxide, and hydrogen [].

Q5: Does the presence of this compound and other similar compounds pose any risk after the digestion of oxidized oils?

A5: Research using an in vitro digestion model suggests that a portion of this compound and other toxic oxygenated α,β-unsaturated aldehydes, like 4-hydroxy-2-nonenal (HNE), can remain bioaccessible after the digestion of oxidized oils. These compounds are distributed across the lipidic, aqueous, and pellet phases of the digested mixture, indicating potential absorption into the systemic circulation []. This highlights the potential health risks associated with consuming oxidized oils.

Q6: What sensory properties are associated with this compound and related compounds?

A6: this compound and its substituted derivatives, along with ethenylpyrazines, are potent flavoring agents. Sensory evaluation by expert panels characterized these compounds as possessing intense green and herbal notes []. This highlights their potential application in flavoring and food industries.

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